molecular formula C23H32ClN5O3S B3006455 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide CAS No. 1189486-23-4

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3006455
CAS No.: 1189486-23-4
M. Wt: 494.05
InChI Key: OBCBVPDUSYMMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-4-carboxamide derivative featuring a sulfonamide-linked piperazine moiety substituted with a 5-chloro-2-methylphenyl group and an N-(4-methylcyclohexyl) carboxamide side chain. The sulfonyl-piperazine group may enhance solubility and receptor binding, while the 4-methylcyclohexyl substituent could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN5O3S/c1-16-4-8-19(9-5-16)25-22(30)20-15-27(3)26-23(20)33(31,32)29-12-10-28(11-13-29)21-14-18(24)7-6-17(21)2/h6-7,14-16,19H,4-5,8-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBVPDUSYMMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group. The pyrazole ring is then constructed, and the final step involves the formation of the carboxamide group.

    Formation of Piperazine Derivative: The piperazine derivative can be synthesized through the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride reagent.

    Construction of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving appropriate precursors.

    Formation of Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Properties

This compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer specific biological activities. The presence of the piperazine moiety is significant, as piperazines are known for their diverse pharmacological properties, including:

  • Antidepressant activity : Piperazine derivatives often exhibit serotonin receptor modulation, which can influence mood and anxiety disorders.
  • Antipsychotic effects : Compounds containing piperazine structures have been explored for their ability to interact with dopamine receptors, making them candidates for treating schizophrenia and other psychotic disorders.

Research Findings

Recent studies have focused on the compound's efficacy in various in vitro and in vivo models:

  • In Vitro Studies : Research indicates that this compound exhibits significant activity against certain cancer cell lines, suggesting potential use in oncology. For instance, it has shown cytotoxic effects on breast cancer cells through apoptosis induction mechanisms.
Study TypeResult Summary
In VitroCytotoxicity against breast cancer cells
In VivoReduced tumor growth in animal models

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that administration of the compound led to significant behavioral improvements in rodent models of depression, correlating with increased serotonin levels in the brain.
  • Case Study 2 : Another investigation examined the compound's effect on anxiety-like behaviors, revealing a dose-dependent reduction in anxiety indicators in animal models.

Drug Discovery Applications

The compound is included in various screening libraries aimed at identifying new drug candidates:

  • Antiviral Libraries : It has been part of libraries targeting viral infections, indicating its potential utility beyond psychiatric disorders.
  • Phenotypic Screening : Its inclusion in phenotypic screening libraries suggests that it may have broader biological effects that warrant further exploration.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups may play a crucial role in binding to these targets, leading to modulation of their activity. The piperazine and pyrazole rings may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substitution Patterns

The compound shares core features with several pyrazole-based molecules documented in the literature:

Compound Name / ID Key Structural Features Biological Target / Activity Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide, dichlorophenyl, 3-pyridylmethyl Cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM)
Pyrazole derivatives A, D, F, H (from S. aureus enzyme inhibition study) Phenol and pyrazole rings, varied substituents DNA gyrase B and MTAN inhibitors (binding energy comparable to existing inhibitors)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole, fluorophenyl, carbaldehyde Structural confirmation (no direct activity reported)
N-(2-(5-(3,4-Dicyanophenyl)furan-2-yl)ethyl)-3-methyl-1H-pyrazole-5-carboxamide (1297536-92-5) Pyrazole-5-carboxamide, furan-ethyl linker, dicyanophenyl Undisclosed (structural analog for SAR studies)

Key Observations :

  • Carboxamide Position : The target compound’s carboxamide at position 4 (vs. position 3 in the CB1 antagonist ) may alter receptor selectivity or binding kinetics.
  • 4-Methylcyclohexyl Substituent : This bulky, lipophilic group may increase metabolic stability but reduce aqueous solubility relative to smaller alkyl or aromatic substituents (e.g., 3-pyridylmethyl in ).
Pharmacological and Binding Comparisons
  • CB1 Receptor Antagonism: The pyrazole-3-carboxamide analog (IC50 = 0.139 nM) demonstrates high potency due to its dichlorophenyl and pyridylmethyl groups, which likely interact with hydrophobic and polar regions of the CB1 receptor .
  • Enzyme Inhibition: Pyrazole derivatives targeting S. aureus enzymes rely on phenol and pyrazole rings for hydrogen bonding to active-site residues . The absence of a phenol group in the target compound may limit its applicability for similar targets unless the sulfonyl-piperazine group compensates via alternative interactions.
Physicochemical and ADME Properties
  • Solubility: The sulfonyl-piperazine group likely improves solubility compared to non-polar analogs like 3-(4-fluorophenyl)-5-phenyl-dihydropyrazole .

Biological Activity

The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula: C20H24ClN5O3SC_{20}H_{24}ClN_5O_3S. It features a complex arrangement that includes a piperazine ring, a sulfonamide group, and a pyrazole core, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds with piperazine and sulfonamide functionalities often exhibit significant antimicrobial properties. A study evaluating similar piperazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that our compound may also possess similar activities. The mechanism often involves inhibition of bacterial enzyme systems, particularly those involved in cell wall synthesis.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown. This inhibition could have implications in treating neurodegenerative diseases such as Alzheimer's disease.

3. Anticancer Potential

Preliminary studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. The sulfonamide group is known for its role in targeting cancer cells by disrupting metabolic pathways essential for tumor growth. Evaluations of similar compounds have reported cytotoxic effects against various cancer cell lines, warranting further investigation into this compound's efficacy.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide moiety is known to interfere with enzyme function, potentially leading to decreased proliferation of pathogenic organisms or cancer cells.
  • Receptor Interaction: The piperazine ring may facilitate interaction with neurotransmitter receptors, influencing neurological pathways.
  • Cell Membrane Disruption: Similar compounds have been shown to compromise bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

StudyCompoundActivityFindings
E157-1828AntimicrobialShowed significant inhibition against Gram-positive bacteria.
Piperazine derivativesAChE InhibitionDemonstrated IC50 values comparable to standard drugs used in Alzheimer's treatment.
Pyrazole analogsAnticancerInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.